For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Cyano-6-isopropylchromone: Chemical Properties, Structure, and Experimental Protocols
Introduction
3-Cyano-6-isopropylchromone (CAS No. 50743-32-3) is a specialized heterocyclic organic compound that serves as a critical intermediate in the landscape of pharmaceutical and fine chemical synthesis.[1][2] Its unique molecular architecture, featuring a chromone core substituted with a nitrile and an isopropyl group, makes it a versatile precursor for a diverse range of biologically active molecules.[1][3] The chromone scaffold itself is a well-established pharmacophore present in numerous natural products and synthetic drugs, known for a wide array of pharmacological activities.[1] This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental methodologies associated with 3-Cyano-6-isopropylchromone.
Chemical Structure and Core Properties
The structure of 3-Cyano-6-isopropylchromone is defined by a benzopyran-4-one (chromone) nucleus. A cyano (-C≡N) group is attached at the C-3 position, and an isopropyl [-CH(CH₃)₂] group is at the C-6 position.[3] This strategic placement of functional groups is pivotal to its utility. The electron-withdrawing nitrile group at the C-3 position is a key functional handle, readily transformable into various other groups such as amides, carboxylic acids, amines, or tetrazoles, allowing for extensive molecular diversification.[1] The isopropyl group at the C-6 position influences the molecule's lipophilicity and steric profile, which can be crucial for modulating the absorption, distribution, metabolism, and excretion (ADME) properties of derivative drug candidates.[1]
Physicochemical Properties
The quantitative physicochemical properties of 3-Cyano-6-isopropylchromone are summarized in the table below, compiled from various chemical databases and suppliers.
| Property | Value | Reference |
| CAS Number | 50743-32-3 | [3][4][5] |
| Molecular Formula | C₁₃H₁₁NO₂ | [4][5][6] |
| Molecular Weight | 213.23 g/mol | [3][5] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 117.0 - 121.0 °C | [5] |
| Boiling Point | 320.4 °C at 760 mmHg | [4][5] |
| Density | 1.2 g/cm³ | [4][5] |
| Flash Point | 139.3 °C | [4] |
| Refractive Index | 1.578 | [4] |
| Storage Temperature | 2-8 °C, sealed and dry | [5][6] |
| InChI Key | IMVAJLIIWCJMJP-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C#N | [6] |
Spectroscopic Data for Structural Characterization
Structural confirmation of 3-Cyano-6-isopropylchromone relies on a combination of spectroscopic techniques. The expected spectral characteristics are outlined below.
| Technique | Expected Data | Reference |
| FT-IR | ~2220 cm⁻¹ (C≡N stretch) | [3] |
| ¹H NMR | δ 6.8–8.2 ppm (Aromatic protons), δ 1.2–1.4 ppm (Isopropyl methyl split signals) | [3] |
| ¹³C NMR | ~180 ppm (Chromone C=O), ~115 ppm (C≡N) | [3] |
| HRMS | [M+H]⁺ ion matching the theoretical mass of 214.0868 (±0.001 Da) | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the characterization and assessment of 3-Cyano-6-isopropylchromone.
Protocol for Structural Integrity Validation
This protocol outlines a systematic workflow for confirming the chemical structure and purity of a synthesized or procured batch of the compound.
Objective: To validate the structure and assess the purity of 3-Cyano-6-isopropylchromone using a combination of spectroscopic and chromatographic methods.
Materials:
-
Sample of 3-Cyano-6-isopropylchromone
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆) for NMR
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
KBr (for solid-state FT-IR)
-
High-resolution mass spectrometer (e.g., ESI-TOF)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
FT-IR spectrometer
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Purity Analysis via HPLC: a. Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. b. Develop an appropriate HPLC method (e.g., isocratic or gradient elution with a mobile phase of acetonitrile and water). c. Inject the sample and monitor the elution profile using a UV detector at a relevant wavelength. d. Determine the purity by calculating the peak area percentage of the main component, which should be ≥99% for high-purity samples.[1][2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: a. Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory. b. Acquire the IR spectrum over a range of 4000-400 cm⁻¹. c. Confirm the presence of the characteristic nitrile (C≡N) stretching vibration at approximately 2220 cm⁻¹.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve an accurately weighed sample in a deuterated solvent. b. Acquire ¹H NMR and ¹³C NMR spectra. c. In the ¹H NMR spectrum, verify the presence of signals in the aromatic region (δ 6.8–8.2 ppm) and the characteristic split signals for the isopropyl methyl protons (δ 1.2–1.4 ppm).[3] d. In the ¹³C NMR spectrum, confirm the resonance for the chromone carbonyl carbon (~180 ppm) and the cyano carbon (~115 ppm).[3]
-
High-Resolution Mass Spectrometry (HRMS): a. Prepare a dilute solution of the sample in a suitable solvent for infusion. b. Acquire the high-resolution mass spectrum in positive ion mode. c. Verify that the mass of the molecular ion [M+H]⁺ matches the theoretical exact mass within a narrow tolerance (e.g., ± 5 ppm).[3]
Protocol for Solubility and Stability Assessment
This protocol describes methods to evaluate the compound's behavior in various solvent systems, a critical parameter for reaction design and formulation.
Objective: To determine the solubility profile and assess the chemical stability of 3-Cyano-6-isopropylchromone in common laboratory solvents.
Materials:
-
Sample of 3-Cyano-6-isopropylchromone
-
A panel of polar and nonpolar solvents (e.g., DMSO, ethanol, methanol, hexane, toluene)
-
UV-Vis spectrophotometer
-
Differential Scanning Calorimeter (DSC)
-
Vortex mixer and/or ultrasonic bath
-
Thermostatically controlled shaker/incubator
Methodology:
-
Solubility Screening: a. In separate vials, add a pre-weighed amount of the compound (e.g., 1 mg) to a fixed volume of each test solvent (e.g., 1 mL) at a controlled temperature (e.g., 25 °C). b. Vigorously mix the samples using a vortex mixer and/or sonication. c. Visually inspect for complete dissolution. If dissolved, incrementally add more solute until saturation is reached. d. Quantify the solubility if required using techniques like HPLC or UV-Vis spectroscopy on the saturated solution.
-
Chemical Stability via UV-Vis Spectroscopy: a. Prepare a dilute solution of the compound in a selected solvent (in which it is soluble and stable). b. Record the initial UV-Vis absorption spectrum and note the wavelength of maximum absorbance (λ_max). c. Store the solution under defined conditions (e.g., room temperature, protected from light) and re-measure the spectrum at set time intervals (e.g., 1, 6, 24 hours). d. A significant shift in λ_max (>5 nm) or a decrease in absorbance may indicate degradation.[3]
-
Thermal Stability via DSC: a. Accurately weigh a small amount of the solid sample (1-5 mg) into a DSC pan. b. Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30-400 °C). c. Analyze the resulting thermogram to identify the melting point and any exothermic peaks that would indicate thermal decomposition.[3]
Synthetic Utility and Applications
3-Cyano-6-isopropylchromone is primarily valued as a synthetic intermediate.[3] Its utility stems from the reactivity of the chromone core and, most importantly, the cyano group. This functional group serves as a linchpin for constructing more complex molecules.
Key Transformations of the Cyano Group:
-
Hydrolysis: Can be converted to a carboxylic acid or an amide, introducing new points for conjugation or peptide bond formation.
-
Reduction: Can be reduced to a primary amine, a basic center crucial for many drug-receptor interactions.
-
Cycloaddition: Can react with azides to form tetrazoles, which are common bioisosteres for carboxylic acids in medicinal chemistry.
This versatility allows medicinal chemists to systematically modify the core structure to optimize the pharmacological profile of a lead compound. The compound is a known precursor in the synthesis of Amlexanox, an anti-inflammatory and anti-allergic drug.[5] Its broader applications include being a building block for novel APIs and specialty chemicals.[2]
